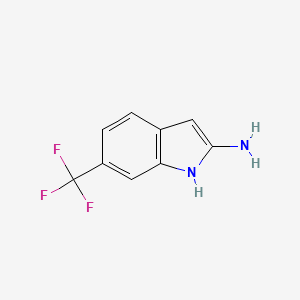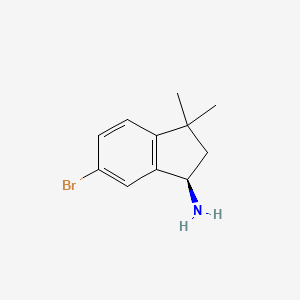
(R)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a dimethyl group, and an amine group attached to an indene backbone. The chiral center at the 1-position of the indene ring gives rise to its ®-configuration, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 3,3-dimethyl-2,3-dihydro-1H-indene, is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 1-position.
Industrial Production Methods
Industrial production of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium thiolate (NaSR) can be used in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of hydroxyl, thiol, or alkyl derivatives.
Scientific Research Applications
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with opposite stereochemistry.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A hydroxyl derivative with similar structural features.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-thiol: A thiol derivative with similar structural features.
Uniqueness
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1R)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
LQAAYVHKGNYMPY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(C[C@H](C2=C1C=CC(=C2)Br)N)C |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


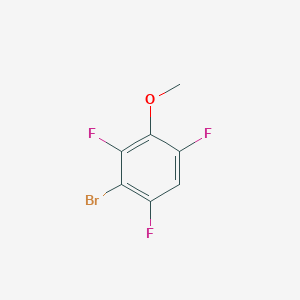
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
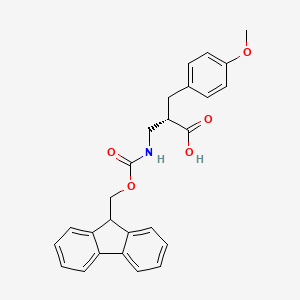
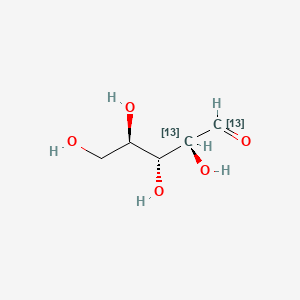
![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)

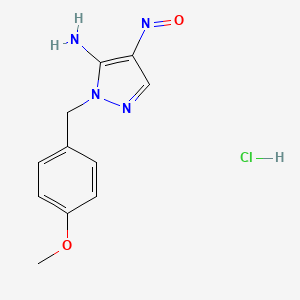


![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)
![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)

